Di-p-methylbenzylidenesorbitol

Overview

Description

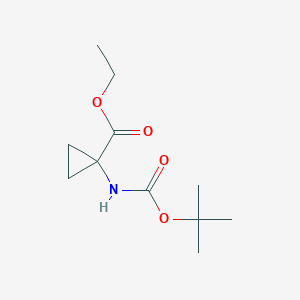

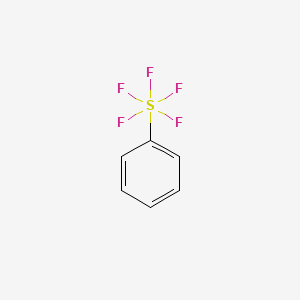

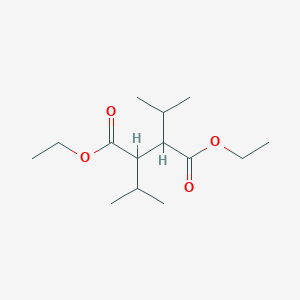

Di-p-methylbenzylidenesorbitol is a chemical compound derived from sorbitol, a sugar alcohol. It is known for its amphiphilic nature, possessing both hydrophobic phenyl groups and hydrophilic hydroxyl groups. This compound is widely used as a nucleating agent in crystalline polymers to enhance nucleation rates and alter optical properties .

Mechanism of Action

Target of Action

Di-p-methylbenzylidenesorbitol, also known as 1,3:2,4-Di-p-methylbenyliedene sorbitol, primarily targets crystalline polymers . It is widely used as a nucleating agent in these polymers to increase the nucleation rates and change the optical properties for industrial use .

Mode of Action

The interaction of this compound with its targets involves a unique nanoscopic self-assembly behavior . This compound can significantly accelerate the crystallization process of syndiotactic polypropylene (sPP), a type of crystalline polymer . It promotes the increase of ttgg conformers rather than the decrease of tttt conformers .

Biochemical Pathways

The affected pathways involve the transformation of conformers during the crystallization process of sPP . This compound stabilizes the ttgg conformers, inducing these conformers to pre-orientate and aggregate into helical conformation sequences as initial nuclei quickly and early to promote the sPP crystallization .

Pharmacokinetics

Its impact on bioavailability is evident in its ability to enhance the crystallization process of spp .

Result of Action

The molecular and cellular effects of this compound’s action include the formation of nanofibrils during heating . The self-assembly behaviors of this compound can be tuned by altering different heat treatments . It leads to the formation of complex structures of this compound and poly (vinylidene fluoride) (PVDF), resulting in nanofibrils of varying sizes .

Action Environment

Environmental factors, such as heat treatments, significantly influence the action, efficacy, and stability of this compound . For instance, a rapid heating rate leads to larger complex structures of this compound and PVDF, while a slow heating rate results in smaller complex structures .

Biochemical Analysis

Biochemical Properties

Di-p-methylbenzylidenesorbitol is a lipophilic nonionic surfactant that is used as an emulsifying agent in the preparation of emulsions, creams, and ointments for pharmaceutical and cosmetic use

Cellular Effects

It is known to form self-assembled structures in hydrophobic polymer matrices, which could potentially influence cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its unique nanoscopic self-assembly behaviors . It forms nanofibrils in hydrophobic environments, and these structures can be tuned by altering heat treatments . This suggests that this compound could interact with biomolecules in a way that depends on its physical environment.

Temporal Effects in Laboratory Settings

Its self-assembly behaviors can be tuned by altering heat treatments, suggesting that its effects could change over time depending on the conditions .

Transport and Distribution

Its ability to form nanofibrils in hydrophobic environments suggests that it could be transported and distributed in a manner that depends on the hydrophobicity of the environment .

Subcellular Localization

Its ability to form nanofibrils in hydrophobic environments suggests that it could localize to hydrophobic regions within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-p-methylbenzylidenesorbitol is synthesized through the condensation reaction of sorbitol with p-methylbenzaldehyde. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, under controlled temperature conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch reactors where sorbitol and p-methylbenzaldehyde are mixed with an acid catalyst. The reaction is monitored for optimal yield, and the product is purified using industrial crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Di-p-methylbenzylidenesorbitol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, forming oxides.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic conditions.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products:

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of reduced derivatives with increased hydrogen content.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Di-p-methylbenzylidenesorbitol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

- 1,3:2,4-di(3,4-dimethylbenzylidene)sorbitol

- 1,2,3-trideoxy-4,6:5,7-bis-O-[(4-propylphenyl)methylene]-nonitol

Comparison: Di-p-methylbenzylidenesorbitol is unique due to its specific substitution pattern on the benzylidene groups, which imparts distinct nucleating properties compared to other sorbitol derivatives. Its ability to enhance the mechanical and optical properties of polymers makes it a valuable compound in various industrial applications .

Properties

IUPAC Name |

1-[2,6-bis(4-methylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O6/c1-13-3-7-15(8-4-13)21-25-12-18-20(28-21)19(17(24)11-23)27-22(26-18)16-9-5-14(2)6-10-16/h3-10,17-24H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAFKEDMOAMGAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2OCC3C(O2)C(OC(O3)C4=CC=C(C=C4)C)C(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860672 | |

| Record name | 1,3:2,4-Bis-O-[(4-methylphenyl)methylene]hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81541-12-0, 93379-37-4, 54686-97-4 | |

| Record name | D-Glucitol, 1,3:2,4-bis-O-[(4-methylphenyl)methylene]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3:2,4-Bis-O-[(4-methylphenyl)methylene]hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Glucitol, bis-O-[(4-methylphenyl)methylene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Glucitol, 1,3:2,4-bis-O-[(4-methylphenyl)methylene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Bipyrrole]-2,2',5,5'-tetraone](/img/structure/B1588774.png)

![Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]-](/img/structure/B1588776.png)

![6-Phenylbenzo[d]isoxazol-3-amine](/img/structure/B1588786.png)

![(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B1588794.png)